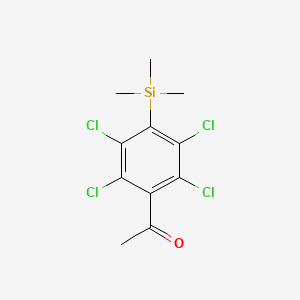

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone

Descripción

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is a halogenated acetophenone derivative featuring a tetrachlorinated phenyl ring substituted with a trimethylsilyl group at the para position. This compound combines the steric bulk of the trimethylsilyl moiety with the electron-withdrawing effects of chlorine atoms, making it structurally and electronically distinct from other halogenated acetophenones.

Propiedades

Número CAS |

86628-51-5 |

|---|---|

Fórmula molecular |

C11H12Cl4OSi |

Peso molecular |

330.1 g/mol |

Nombre IUPAC |

1-(2,3,5,6-tetrachloro-4-trimethylsilylphenyl)ethanone |

InChI |

InChI=1S/C11H12Cl4OSi/c1-5(16)6-7(12)9(14)11(17(2,3)4)10(15)8(6)13/h1-4H3 |

Clave InChI |

LAWXYHBCBOQDTA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(2,3,5,6-Tetraloro-4-trimetilsililfenil)etanona típicamente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 2,3,5,6-tetraclorofenol y cloruro de trimetilsililo.

Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de una base como hidróxido de sodio o carbonato de potasio para facilitar la formación del producto deseado.

Producción industrial: A escala industrial, la síntesis puede involucrar el uso de equipos especializados y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

1-(2,3,5,6-Tetraloro-4-trimetilsililfenil)etanona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los productos de oxidación correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y varios agentes oxidantes y reductores.

Aplicaciones Científicas De Investigación

1-(2,3,5,6-Tetraloro-4-trimetilsililfenil)etanona tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Medicina: Se está llevando a cabo investigación para explorar su posible uso en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas

Mecanismo De Acción

El mecanismo de acción de 1-(2,3,5,6-Tetraloro-4-trimetilsililfenil)etanona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un electrófilo en varias reacciones químicas, facilitando la formación de nuevos enlaces químicos. Su estructura única le permite interactuar con moléculas biológicas, lo que puede conducir a la inhibición o activación de enzimas y receptores específicos .

Comparación Con Compuestos Similares

Reactivity Considerations :

- The trimethylsilyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous synthetic conditions.

- The electron-withdrawing chlorine atoms may deactivate the ring toward electrophilic substitution, directing reactivity to specific positions.

Physical and Chemical Properties (Inferred)

Actividad Biológica

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is a chlorinated aromatic ketone that has garnered interest in various fields of research, particularly due to its potential biological activities. This compound is characterized by its unique structural features, including multiple chlorine substituents and a trimethylsilyl group, which may influence its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is . The presence of chlorine atoms enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with cellular membranes.

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that chlorinated phenolic compounds exhibit varying degrees of antimicrobial activity. The tetrachlorinated structure may enhance this activity against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes.

Cytotoxic Effects

In vitro studies have demonstrated that 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapeutics.

Case Studies

- Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with analysis showing increased levels of apoptotic markers such as cleaved caspase-3 and PARP.

- Antibacterial Activity : In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This positions it as a candidate for further development as an antibacterial agent.

Research Findings

Recent findings highlight the compound's potential in various therapeutic contexts:

| Biological Activity | Effect Observed | Cell Line/Pathogen |

|---|---|---|

| Antimicrobial | Inhibition | Staphylococcus aureus |

| Cytotoxicity | Apoptosis induction | MCF-7 |

| Antibacterial | MIC 32-128 µg/mL | Escherichia coli |

The proposed mechanisms by which 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to cellular damage and apoptosis.

- Caspase Activation : The activation of caspases suggests a clear pathway for inducing programmed cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.